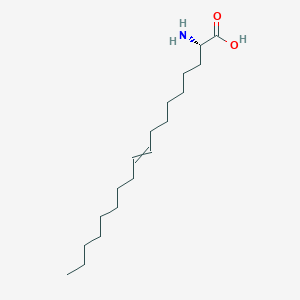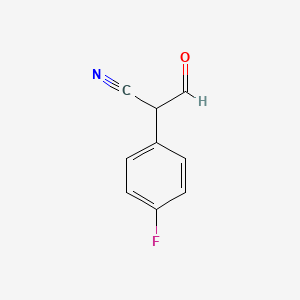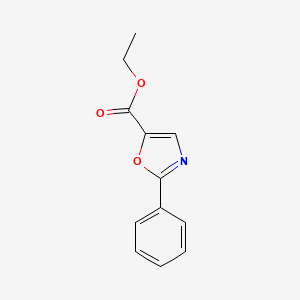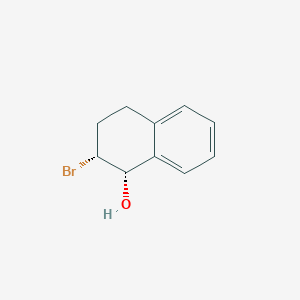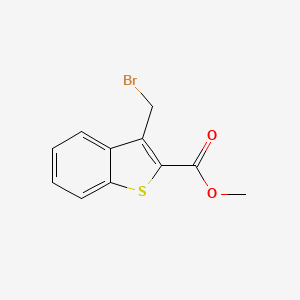
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate
概要
説明
Methyl 3-(bromomethyl)benzoate is used in the organic synthesis of other chemicals . It is a white crystalline powder or crystals .
Synthesis Analysis
The synthesis of Methyl 3-(bromomethyl)benzoate involves the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .Chemical Reactions Analysis
Methyl 3-(bromomethyl)benzoate has been used in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds .Physical and Chemical Properties Analysis
Methyl 3-(bromomethyl)benzoate has a melting point of 41-45 °C (lit.) and a boiling point of 112-114 °C/3 mmHg (lit.) . It is slightly soluble in water .科学的研究の応用
Synthesis and Chemical Reactions
Methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate plays a significant role in chemical synthesis and reactions. For instance, it reacts with substituted 2-hydroxybenzonitriles, leading to the formation of various complex compounds through tandem cyclization processes (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018). Additionally, it is involved in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, a new heterocyclic system, showing its utility in developing novel chemical structures (Chapman, Hughes, & Scrowston, 1971).
Electrochemical Studies
In electrochemical research, this compound is used to study reduction behaviors and mechanisms. Research shows that its reduction in divided cells follows the ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Molecular Tools Development
This compound is used in the synthesis of polyhalogenated platforms for developing molecular tools. For example, an efficient bromocyclization process of ortho-substituted arylmethyl sulfide has led to the synthesis of 3-bromo-2-(2-(di)chlorovinyl)benzothiophene, demonstrating its potential in creating diverse molecular structures (Zhao, Alami, & Provot, 2017).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential antitumor activity. For instance, novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones have been synthesized and evaluated for their capacity to inhibit the growth of various human tumor cell lines, indicating the compound's relevance in cancer research (Queiroz, Calhelha, Vale-Silva, Pinto, & São-José Nascimento, 2009).
Crystal Structure Analysis
The crystal structure of compounds related to this compound, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, has been studied. Such studies provide insights into the structural properties of these compounds, which are vital for understanding their chemical behavior and potential applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause specific target organ toxicity, affecting the respiratory system .
将来の方向性
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates, and the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated . Future research could focus on exploring the synthetic potential of the allylation products toward new heterocyclic compounds .
特性
IUPAC Name |
methyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNQYZIGHTUFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

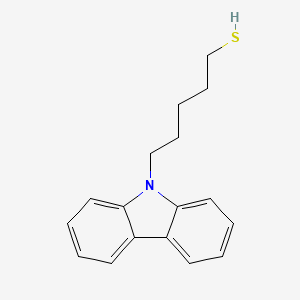
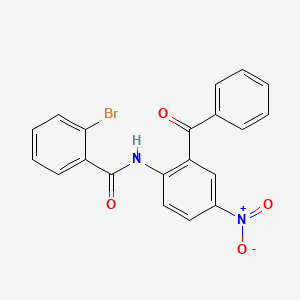
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)


![1H-Pyrrolo[2,3-B]pyridine, 5-methoxy-2-methyl-](/img/structure/B3264828.png)
